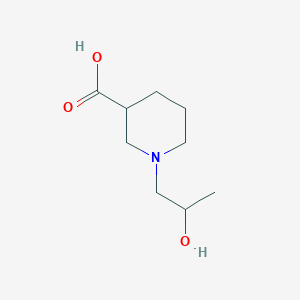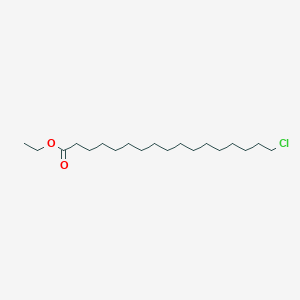
Ethyl 17-chloroheptadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 17-chloroheptadecanoate is an organic compound with the molecular formula C19H37ClO2 and a molecular weight of 332.94 g/mol . It is an ester derivative of heptadecanoic acid, where the hydrogen atom at the 17th position is replaced by a chlorine atom. This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 17-chloroheptadecanoate can be synthesized through the esterification of 17-chloroheptadecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
化学反応の分析
Types of Reactions
Ethyl 17-chloroheptadecanoate undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 17-chloroheptadecanoic acid and ethanol.
Reduction: 17-chloroheptadecanol.
Substitution: Various substituted heptadecanoates depending on the nucleophile used.
科学的研究の応用
Ethyl 17-chloroheptadecanoate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 17-chloroheptadecanoate involves its interaction with cellular components, particularly lipid membranes. The ester group allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function . The chlorine atom may also participate in specific biochemical pathways, influencing the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Ethyl heptadecanoate: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
17-chloroheptadecanoic acid: The acid form of the compound, which has different solubility and reactivity properties.
Ethyl 17-bromoheptadecanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
Ethyl 17-chloroheptadecanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C19H37ClO2 |
|---|---|
分子量 |
332.9 g/mol |
IUPAC名 |
ethyl 17-chloroheptadecanoate |
InChI |
InChI=1S/C19H37ClO2/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
InChIキー |
HTKLRXFBQLLGLY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


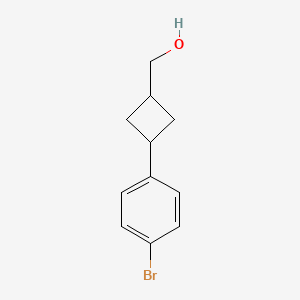

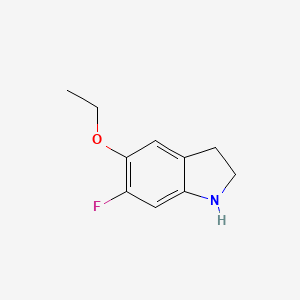
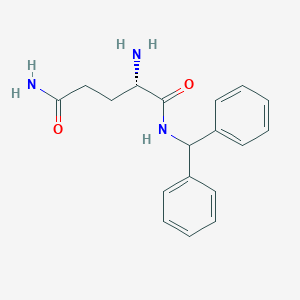
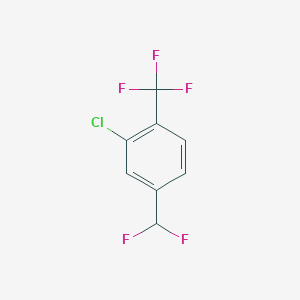
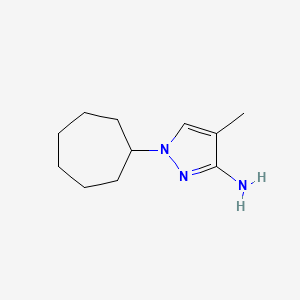
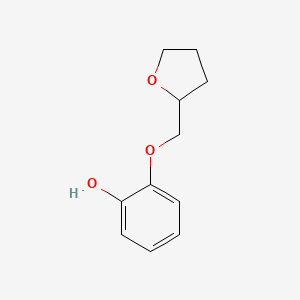
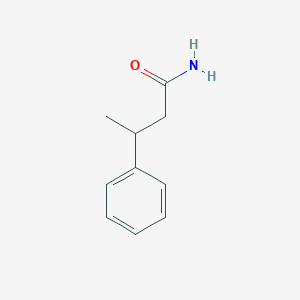

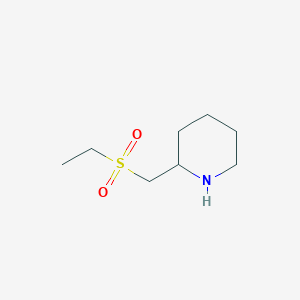
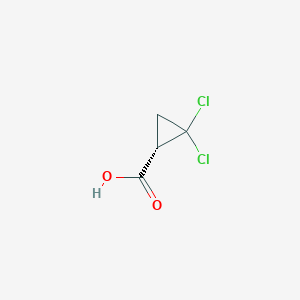
![tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13335841.png)
